molecular formula C10H9FO3 B2662238 Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate CAS No. 2112884-88-3

Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate

Cat. No. B2662238
CAS RN: 2112884-88-3
M. Wt: 196.177
InChI Key: QWPDKNVUUNRPGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives, such as “Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate”, has been a subject of interest in recent years . The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate” is characterized by a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate” and similar compounds often involve the formation of key bonds in the dihydrobenzofuran skeleton . These can include the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C 3 bond, and the alkyl C2–C3 bond .


Physical And Chemical Properties Analysis

“Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate” has a molecular weight of 196.18 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antimicrobial Agents

Benzofuran and its derivatives, including Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate, have been found to be suitable structures for antimicrobial agents . They have shown good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .

Antiviral Activity

Indole derivatives, which can be synthesized from benzofuran compounds, have shown various biological activities, including antiviral activity . This suggests that Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate could potentially be used in the synthesis of antiviral agents.

Anti-inflammatory Agents

Indole derivatives have also shown anti-inflammatory activity . This indicates that Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate could potentially be used in the synthesis of anti-inflammatory agents.

Anticancer Agents

Arylboronic acids, which can be synthesized from benzofuran compounds, have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . This suggests that Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate could potentially be used in the synthesis of anticancer agents.

Antioxidant Agents

Indole derivatives have shown antioxidant activity . This indicates that Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate could potentially be used in the synthesis of antioxidant agents.

Transition-Metal Catalysed Coupling Reactions

The presence of aryl bromides in benzofuran compounds enables the construction of halogenated DHBs, which can then be further elaborated via traditional transition-metal catalysed coupling reactions . This suggests that Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate could potentially be used in these types of reactions.

Future Directions

Benzofuran compounds, including “Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on the development of novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .

properties

IUPAC Name

methyl 4-fluoro-2,3-dihydro-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPDKNVUUNRPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)OCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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